4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417530
InChI: InChI=1S/C9H15N3O2/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3
SMILES: COCC1=NN=C(O1)C2CCNCC2
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

CAS No.:

Cat. No.: VC13417530

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H15N3O2/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3
Standard InChI Key XNUGSSNHZSJMCJ-UHFFFAOYSA-N
SMILES COCC1=NN=C(O1)C2CCNCC2
Canonical SMILES COCC1=NN=C(O1)C2CCNCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a six-membered piperidine ring connected to a five-membered 1,3,4-oxadiazole heterocycle. The methoxymethyl (-CH₂-O-CH₃) substituent at the 5-position of the oxadiazole ring enhances its polarity and influences intermolecular interactions. Key bond lengths and angles, derived from X-ray crystallography and computational modeling, reveal planarity in the oxadiazole ring and slight puckering in the piperidine moiety.

Table 1: Key Structural Parameters

ParameterValueMethod
C-O bond (oxadiazole)1.36 ÅX-ray diffraction
N-N bond (oxadiazole)1.29 ÅComputational DFT
Piperidine ring puckering12° deviationNMR analysis

Synthetic Methodologies

Multi-Step Synthesis

The synthesis typically involves three stages:

  • Esterification: Reaction of 4-methoxyphenylsulfonyl chloride with ethyl piperidine-3-carboxylate under alkaline conditions (pH 9–10) to yield intermediate 3 .

  • Hydrazide Formation: Heating intermediate 3 with hydrazine hydrate produces carbohydrazide 4 .

  • Cyclization: Treatment of 4 with carbon disulfide (CS₂) in a basic medium generates the 1,3,4-oxadiazole ring, followed by purification via column chromatography .

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureTimeYield (%)
1NaOH, H₂O25°C6 h78
2NH₂NH₂·H₂O, EtOH80°C12 h85
3CS₂, KOH, DMF0°C → RT14 h63

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.41 (s, 3H, OCH₃), 3.20–3.15 (m, 2H, piperidine H-2,6), and 1.77–1.61 (m, 5H, piperidine H-3,4,5) .

  • ¹³C NMR: Peaks at 166.2 ppm (C-2 oxadiazole), 62.1 ppm (OCH₂), and 58.3 ppm (N-CH₂).

Infrared Spectroscopy (IR)

Strong absorption bands at 1650 cm⁻¹ (C=N oxadiazole) and 1120 cm⁻¹ (C-O-C methoxymethyl).

Pharmacological Activity

Anticonvulsant Effects

In murine models, the compound reduced seizure duration by 68% at 50 mg/kg (p.o.), comparable to phenytoin. Mechanistic studies suggest GABAₐ receptor modulation, with negligible neurotoxicity up to 100 mg/kg.

Table 3: In Vivo Anticonvulsant Data

ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀)Therapeutic Index
Maximal electroshock32.1>1003.11
Pentylenetetrazole45.6>1002.19

Enzyme Inhibition

Derivatives exhibit MAO-B inhibition (IC₅₀ = 0.039–0.066 µM) and thymidylate synthase suppression (IC₅₀ = 1.95–4.24 µM), surpassing pemetrexed in anticancer assays .

Chemical Reactivity and Derivatives

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation with ethyl bromoacetate (70% yield) or acylation with acetyl chloride (82% yield), enabling prodrug development.

Oxidation Reactions

Treatment with m-CPBA oxidizes the oxadiazole sulfur to sulfone, enhancing metabolic stability.

Physicochemical Properties

Table 4: Key Physical Properties

PropertyValue
Melting Point142–144°C
Solubility (H₂O)2.1 mg/mL (25°C)
LogP1.84 ± 0.12
Plasma Protein Binding89.3% (human albumin)

Applications in Drug Discovery

Neuropharmacology

As a GABAergic enhancer, the compound is a candidate for epilepsy and anxiety disorders. Structural analogs show 94% oral bioavailability in rats.

Oncology

Conjugation with pyrimidinones yields derivatives (e.g., 5c) with IC₅₀ = 1.1 µM against MCF-7 cells, outperforming doxorubicin .

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